1-Pyrenebutyryl Chloride
Overview
Description
1-Pyrenebutyryl Chloride is a compound used in the synthesis of various polymers and materials, known for its ability to form strong interactions due to its pyrene unit. Its unique properties have been exploited in the noncovalent functionalization of materials such as carbon nanotubes, enhancing their compatibility with other polymers for improved composite materials (E. Y. Choi et al., 2014).
Synthesis Analysis
The synthesis of 1-Pyrenebutyryl Chloride involves functionalization steps that allow for its incorporation into various chemical structures. One application described involves its use as an interfacial agent in nylon 66/multi-walled carbon nanotube composites, where it improves interfacial adhesion and dispersion (E. Y. Choi et al., 2014).
Molecular Structure Analysis
The molecular structure of 1-Pyrenebutyryl Chloride enables strong physisorption onto surfaces like multi-walled carbon nanotubes due to its pyrene units. This feature is crucial for enhancing the material's performance in composites (E. Y. Choi et al., 2014).
Chemical Reactions and Properties
1-Pyrenebutyryl Chloride reacts with amine end groups in polymers like nylon 66 during melt extrusion, forming covalent bonds. This chemical interaction is fundamental in creating strong interfaces between the polymer and fillers like carbon nanotubes, significantly affecting the composite's mechanical and thermal properties (E. Y. Choi et al., 2014).
Physical Properties Analysis
The physical properties of materials modified with 1-Pyrenebutyryl Chloride, such as enhanced dispersion of multi-walled carbon nanotubes in the polymer matrix and improved interfacial adhesion, have been demonstrated. These modifications lead to composites with superior performance characteristics (E. Y. Choi et al., 2014).
Chemical Properties Analysis
1-Pyrenebutyryl Chloride's chemical reactivity towards amine groups and its ability to adsorb onto carbon nanotube surfaces are key aspects of its chemical properties. These features make it an effective agent for modifying material surfaces to enhance polymer-composite interactions (E. Y. Choi et al., 2014).
Scientific Research Applications
Optical Applications : Poly(N-acryloyl chloride) derivatives with (S)-phenylalanine and pendant pyrene have shown potential for practical applications in detecting amine molecules, thanks to their fluorescence properties and sensing capability (Buruianǎ, Buruiană, & Hahui, 2007).
Polymerization Enhancements : In the context of polymerization, tetrabutylammonium chloride enhances the kinetics and molecular weight distribution in the cationic polymerization of styrene, allowing for low polydispersities and reversible covalent species formation (Lin, Xiang, & Matyjaszewski, 1993).
Nanocarrier Applications : Novel photo and pH-responsive pyrene-functionalized polymer nanoparticles can control the release of Nile Red from their self-assembled structures, offering potential for new nanocarrier applications in delivery systems (Feng, Dong, Han, & Wang, 2014).
Synthesis Applications : Chloroaluminate ionic liquids, such as [Emim]Cl-AlCl3, can be used as both catalyst and solvent, making them reusable and environmentally friendly for the synthesis of 1-acetylpyrene (Luo, Pan, Xing, Chen, & Xie, 2012).
Lipid Membrane Studies : (I-pyrenebutyryl)carnitine and 1-pyrenebutyryl coenzyme A have been used as fluorescent probes for lipid metabolite studies in artificial and natural membranes, indicating potential applications in lipid membrane research (Wolkowicz, Pownall, & McMillin-Wood, 1982).
Future Directions
properties
IUPAC Name |
4-pyren-1-ylbutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMDRDSRVMJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392604 | |
Record name | 1-Pyrenebutyryl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenebutyryl Chloride | |
CAS RN |
63549-37-1 | |
Record name | 1-Pyrenebutyryl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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